molecular formula C11H15NO3 B1648055 Methyl 2-(2-methoxybenzylamino)acetate

Methyl 2-(2-methoxybenzylamino)acetate

Cat. No.: B1648055
M. Wt: 209.24 g/mol
InChI Key: LIFGSPKYNPGXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-methoxybenzylamino)acetate is a synthetic organic compound featuring a 2-methoxybenzylamino group attached to an acetate ester backbone. Its structure combines aromatic, amino, and ester functionalities, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-[(2-methoxyphenyl)methylamino]acetate

InChI

InChI=1S/C11H15NO3/c1-14-10-6-4-3-5-9(10)7-12-8-11(13)15-2/h3-6,12H,7-8H2,1-2H3

InChI Key

LIFGSPKYNPGXLZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNCC(=O)OC

Canonical SMILES

COC1=CC=CC=C1CNCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

CP-99,994

  • Structure: (+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine .
  • Key Differences: Contains a piperidine ring instead of an acetate ester. The 2-methoxybenzylamino group is retained but integrated into a chiral piperidine scaffold.
  • Pharmacological Properties :
    • High NK-1 receptor affinity (Ki = 0.25 nM) and CNS penetration (ID50 = 0.59 mg/kg, subcutaneous) .
    • Reduced calcium channel activity compared to earlier analogs (e.g., CP-96,345, IC50 = 27 nM vs. 3 µM for CP-99,994) .
  • Applications : Tool compound for studying substance P and a therapeutic candidate for inflammatory diseases .

RH-34

  • Structure: 3-[2-(2-Methoxybenzylamino)ethyl]-1H-chinazolin-2,4-dion .
  • Key Differences: Incorporates a quinazoline-dione core instead of an ester. The 2-methoxybenzylaminoethyl side chain may alter solubility and target interactions.

Methyl 2-(Benzylamino)Acetate Hydrochloride

  • Structure: Benzylamino group without methoxy substitution .
  • Key Differences: Lacks the 2-methoxy group, reducing electron-donating effects and lipophilicity. Molecular weight: 215.68 g/mol vs. ~225 g/mol (estimated for Methyl 2-(2-methoxybenzylamino)acetate).
  • Applications : Research chemical with unspecified biological activity .

Ethyl 2-Methoxybenzoate

  • Structure : Ester of 2-methoxybenzoic acid .
  • Key Differences: No amino group; ester directly attached to the aromatic ring. Molecular weight: 180.20 g/mol.
  • Physical Properties: Soluble in ethanol; used in food additives and fragrances .
  • Applications: Non-pharmacological, primarily industrial .

Methyl 4-Acetamido-2-Hydroxybenzoate

  • Structure : Acetamido and hydroxy groups on the benzene ring .
  • Key Differences: Substituents at the 4- and 2-positions vs. 2-methoxybenzylamino in the target compound. Higher polarity due to hydroxyl and acetamido groups.
  • Applications : Intermediate in organic synthesis .

Methyl 2-Hydroxyacetate

  • Structure : Simple hydroxyacetate ester .
  • Key Differences: No aromatic or amino groups. Molecular weight: 90.08 g/mol.
  • Safety Profile : Requires precautions for inhalation and skin contact .

Discussion of Structural and Functional Implications

  • Methoxy Group: Enhances lipophilicity and receptor binding in CP-99,994 compared to non-methoxy analogs .
  • Amino vs. Ester Linkage: Amino groups (e.g., in CP-99,994) facilitate receptor interactions, while ester groups (e.g., Ethyl 2-methoxybenzoate) prioritize metabolic stability or industrial utility .
  • Chirality : CP-99,994’s (2S,3S) configuration is critical for NK-1 affinity, suggesting stereochemistry’s role in the target compound’s activity .

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